molecular formula C14H21ClN2O B13546033 4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride

4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride

Cat. No.: B13546033
M. Wt: 268.78 g/mol
InChI Key: YKRAWXCFMRYSGR-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride is a chemical compound that has recently gained attention in scientific research due to its unique physical and chemical properties

Preparation Methods

The synthesis of 4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpiperidine with aniline in the presence of a suitable catalyst to form the desired product. The reaction conditions typically involve controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the production process and reduce costs.

Chemical Reactions Analysis

4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2,6-Dimethylpiperidine-1-carbonyl)aniline hydrochloride can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share a similar piperidine ring structure and exhibit comparable chemical and biological properties.

    Aniline derivatives: Compounds with aniline moieties may have similar reactivity and applications in various fields.

The uniqueness of this compound lies in its specific combination of the piperidine and aniline moieties, which confer distinct physical, chemical, and biological properties.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

(4-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-10-4-3-5-11(2)16(10)14(17)12-6-8-13(15)9-7-12;/h6-11H,3-5,15H2,1-2H3;1H

InChI Key

YKRAWXCFMRYSGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)N)C.Cl

Origin of Product

United States

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